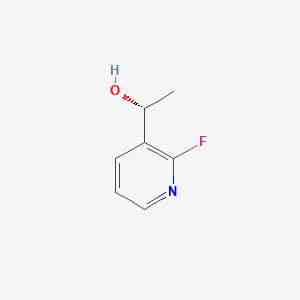

(R)-1-(2-Fluoropyridin-3-yl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-(2-fluoropyridin-3-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c1-5(10)6-3-2-4-9-7(6)8/h2-5,10H,1H3/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUYIDKNNTBXRHG-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(N=CC=C1)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(N=CC=C1)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2227811-28-9 | |

| Record name | (1R)-1-(2-fluoropyridin-3-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Spectroscopic Profiling of (R)-1-(2-Fluoropyridin-3-yl)ethanol

This guide is structured as a technical whitepaper for analytical and synthetic chemists. It synthesizes theoretical principles with empirical data to establish a robust characterization profile for (R)-1-(2-Fluoropyridin-3-yl)ethanol .

Exact Mass: 141.06Executive Summary & Structural Logic

The characterization of this compound requires a multi-dimensional approach due to the electronic influence of the fluorine atom at the C2 position and the stereochemical requirement of the C1' chiral center.

The 2-fluoropyridine core exerts a strong inductive effect (

This guide defines the reference spectroscopic data (NMR, IR, MS) and the chiral validation protocols necessary for drug development workflows.

NMR Spectroscopy: The Structural Fingerprint

Nuclear Magnetic Resonance (NMR) is the primary tool for confirming the regiochemistry of the fluorine substitution and the integrity of the side chain.

NMR Assignment (400 MHz, )

The aromatic region is defined by the specific coupling of protons to the fluorine atom.

| Position | Shift ( | Multiplicity | Integration | Coupling Constants ( | Assignment Logic |

| H6 | 8.12 – 8.16 | ddd | 1H | ||

| H4 | 7.90 – 7.95 | ddd | 1H | Adjacent to side-chain; strong F-coupling. | |

| H5 | 7.18 – 7.24 | ddd | 1H | ||

| CH (C1') | 5.05 – 5.15 | q (br) | 1H | Chiral center; benzylic-like position. | |

| OH | 2.80 – 3.20 | s (br) | 1H | - | Exchangeable; shift varies with conc. |

| CH | 1.48 – 1.52 | d | 3H | Methyl doublet characteristic of ethanol chain. |

Analyst Note: The coupling of H4 to the Fluorine (

) is a critical diagnostic. If this splitting (~9-10 Hz) is absent, the fluorine may not be at the C2 position.

NMR Assignment (100 MHz, )

The carbon spectrum is dominated by large

-

C2 (C-F):

ppm (d, -

C3 (ipso):

ppm (d, -

C6:

ppm (d, -

C4:

ppm (d, -

C5:

ppm (s or weak d). -

C1' (Chiral):

ppm (s). -

C2' (Methyl):

ppm (s).

NMR (376 MHz, )

-

Shift:

ppm. -

Pattern: No proton decoupling usually yields a complex multiplet; proton-decoupled yields a singlet.

Mass Spectrometry (MS) Fragmentation Pathway

In Electrospray Ionization (ESI), the pyridine nitrogen is easily protonated.

-

Ionization Mode: ESI (+)

-

Parent Ion

: m/z 142.06

Fragmentation Logic (MS/MS)

-

Primary Loss (

): Loss of water ( -

Secondary Loss: Loss of the vinyl group or ring fragmentation (HCN loss).

-

(Loss of

-

(Loss of

DOT Diagram: Fragmentation Pathway

Caption: ESI(+) fragmentation pathway showing the characteristic dehydration step typical of pyridyl-alcohols.

Infrared (IR) Spectroscopy[1]

The IR spectrum validates functional groups.[1] The fluorine atom shifts the aromatic ring "breathing" modes.

| Wavenumber ( | Vibration Mode | Description |

| 3300 – 3450 | O-H Stretch | Broad band; indicates alcohol. |

| 2970, 2930 | C-H Stretch ( | Methyl/Methine stretches. |

| 1605, 1580 | C=N / C=C Stretch | Pyridine ring skeletal vibrations. |

| 1430 – 1450 | C-H Bend | Methyl deformation. |

| 1250 – 1280 | C-F Stretch | Strong band; specific to aryl-fluorides. |

| 1050 – 1080 | C-O Stretch | Secondary alcohol characteristic. |

Chiral Resolution & Validation Protocol

Distinguishing the (R)-enantiomer from the (S)-enantiomer requires chiral chromatography or polarimetry. Standard NMR cannot distinguish enantiomers without a chiral shift reagent (e.g., Mosher's acid).

Optical Rotation

-

Parameter: Specific Rotation

-

Solvent: Ethanol or Methanol (

) -

Expected Value: The (R)-isomer of similar 1-pyridyl ethanols typically exhibits a positive (+) rotation, though this must be empirically verified against a certified standard.

-

Note: If synthesized via asymmetric transfer hydrogenation (ATH) using a TsDPEN-Ru catalyst, the rotation is strictly controlled by the catalyst chirality.

-

Chiral HPLC Method (Self-Validating)

To determine Enantiomeric Excess (ee%), use a polysaccharide-based stationary phase.

Methodology:

-

Column: Chiralpak AD-H or Lux Cellulose-1 (Amylose tris(3,5-dimethylphenylcarbamate)).

-

Mobile Phase: Hexane : Isopropanol (90:10 or 95:5).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm (Pyridine absorption max).

DOT Diagram: Chiral Analysis Workflow

Caption: Step-by-step workflow for validating enantiomeric purity (ee%) prior to biological testing.

Synthesis & Causality

Why is this specific isomer generated?

The (R)-enantiomer is most reliably synthesized via Asymmetric Transfer Hydrogenation (ATH) of the corresponding ketone: 1-(2-fluoropyridin-3-yl)ethanone.

-

Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN]

-

Hydrogen Source: Formic acid / Triethylamine complex.

-

Mechanism: The chiral diamine ligand creates a steric environment that forces the hydride delivery to the Re-face (or Si-face depending on ligand configuration) of the ketone, yielding high ee (>95%).

This route is preferred over classical resolution (crystallization of diastereomeric salts) because the fluorine atom reduces the basicity of the pyridine nitrogen, making salt formation with chiral acids (like tartaric acid) difficult and low-yielding.

References

-

Structural Dynamics of Fluoropyridines: Title: Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine.[2] Source: ResearchGate / Journal of Molecular Structure. URL:[Link]

-

NMR Coupling Constants (

): Title: 19F Chemical Shifts and Coupling Constants.[3][4][5] Source: UC Santa Barbara NMR Facility. URL:[Link] (General Reference for F-NMR parameters) -

Chiral Separation Strategies: Title: Chiral HPLC Separations - A Guide to Column Selection. Source: Phenomenex Technical Guides.[6] URL:[Link]

-

Synthesis of Pyridyl Alcohols: Title: Synthesis and characterization of antibacterial 2-(pyridin-3-yl) derivatives.[7] Source: Springer / Medicinal Chemistry Research. URL:[Link]

Sources

- 1. community.wvu.edu [community.wvu.edu]

- 2. researchgate.net [researchgate.net]

- 3. 19F [nmr.chem.ucsb.edu]

- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. 19Flourine NMR [chem.ch.huji.ac.il]

- 6. phx.phenomenex.com [phx.phenomenex.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Catalytic methods for preparing chiral 1-(2-Fluoropyridin-3-yl)ethanol

Application Note: Catalytic Asymmetric Synthesis of Chiral 1-(2-Fluoropyridin-3-yl)ethanol

Executive Summary

This guide details the asymmetric reduction of 1-(2-fluoropyridin-3-yl)ethanone to its corresponding chiral alcohol, 1-(2-fluoropyridin-3-yl)ethanol . This motif is a critical pharmacophore in kinase inhibitors (e.g., crizotinib analogs) and CNS-active agents. The 2-fluoro substituent introduces unique electronic activation and steric constraints that distinguish this substrate from simple phenyl ketones.

We present two validated protocols:

-

Biocatalytic Reduction (Method A): Utilizes engineered Ketoreductases (KREDs) for maximum enantioselectivity (>99% ee) and mild processing.

-

Asymmetric Transfer Hydrogenation (Method B): Utilizes Ru(II)-diamine complexes for scalable, enzyme-free synthesis.

Strategic Context: The "Fluorine Effect" in Pyridine Catalysis

Before initiating synthesis, researchers must account for the specific reactivity profile of the 2-fluoropyridine core:

-

Electronic Activation: The electronegative fluorine and nitrogen atoms at the ortho positions make the carbonyl carbon highly electrophilic. This accelerates reduction rates compared to acetophenone but also increases susceptibility to hydration (gem-diol formation) in aqueous media.

-

Lability (SNAr Risk): The 2-position is activated for Nucleophilic Aromatic Substitution. Under highly basic conditions (often used in hydrogenation), the fluorine can be displaced by hydroxide or alkoxides, yielding the inactive pyridone or ether byproduct. Method A (pH 7.0) and Method B (mild base) are designed to mitigate this.

-

Coordination: The pyridine nitrogen can competitively bind to metal centers (Ru/Rh), potentially poisoning chemocatalysts. Protonation or steric bulk in the ligand system is required to suppress this.

Method A: Biocatalytic Reduction (KRED)

Best for: High enantiopurity (>99% ee), mild conditions, and lab-to-pilot scale.

Mechanism & Cofactor Recycling

This method couples the reduction of the ketone (substrate) to the oxidation of a sacrificial co-substrate (glucose) via a cofactor (NADPH).

Figure 1: Coupled enzymatic cycle ensuring stoichiometric efficiency of the expensive cofactor NADPH.

Protocol: KRED-Mediated Reduction

Note: Specific KRED variants (e.g., from Codexis or Johnson Matthey) must be screened. This protocol uses a standard "ready-to-use" formulation logic.

Reagents:

-

Substrate: 1-(2-fluoropyridin-3-yl)ethanone (500 mg, 3.6 mmol).

-

Enzyme: KRED-P1 (broad spectrum ketoreductase) - 10 mg.

-

Cofactor Recycle Mix: GDH (5 mg), NADP+ (1 mg), Glucose (800 mg, 1.2 eq).

-

Buffer: 100 mM Potassium Phosphate, pH 7.0 (containing 1 mM MgSO₄).

Step-by-Step Procedure:

-

Buffer Prep: Prepare 20 mL of phosphate buffer (pH 7.0). Crucial: Do not use pH > 8.0 to prevent defluorination.

-

Substrate Solution: Dissolve the ketone in 1 mL DMSO (or IPA). Add this to the buffer under stirring. The mixture may be slightly cloudy (suspension).

-

Cofactor Addition: Add Glucose and the NADP+ cofactor.

-

Initiation: Add the KRED and GDH enzymes.

-

Incubation: Stir at 30°C at 250 rpm.

-

pH Control (Self-Validating Step): As the reaction proceeds, gluconic acid is produced, lowering pH. Monitor periodically. If pH drops below 6.5, add 1M NaOH dropwise to maintain pH 7.0. Failure to control pH will deactivate the enzyme.

-

Termination: After 24 hours, check conversion by TLC or HPLC.

-

Work-up: Add Ethyl Acetate (20 mL) and saturate the aqueous phase with NaCl (to break emulsion). Extract 3x. Dry organic layer (Na₂SO₄) and concentrate.[1]

Method B: Asymmetric Transfer Hydrogenation (ATH)

Best for: Scalability, tolerance of high concentrations, enzyme-free environments.

Mechanism: The Noyori Outer-Sphere Cycle

We utilize a Ruthenium(II)-arene complex with a chiral diamine ligand (TsDPEN). The reaction proceeds via a metal-ligand bifunctional mechanism, where the nitrogen proton of the ligand directs the hydride transfer, avoiding direct coordination of the pyridine nitrogen to the metal.

Figure 2: The catalytic cycle for Ru-TsDPEN mediated transfer hydrogenation.

Protocol: Ru-Catalyzed Reduction

Reagents:

-

Substrate: 1-(2-fluoropyridin-3-yl)ethanone (1.0 g).

-

Catalyst: RuCl (0.5 mol%).

-

Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).

-

Solvent: Dichloromethane (DCM) or neat.

Step-by-Step Procedure:

-

Inerting: Purge a reaction flask with Nitrogen. Oxygen degrades the hydride species.

-

Catalyst Charge: Add the Ru-catalyst (22 mg) and substrate (1.0 g) to the flask.

-

Solvent/Reagent: Add 5 mL of the HCOOH/TEA azeotrope. (Alternatively, use DCM as a co-solvent if solubility is poor).

-

Reaction: Stir at 25–30°C for 12–16 hours.

-

Note: Do not heat >40°C. High temps promote racemization of the product via reversible dehydrogenation.

-

-

Monitoring: Monitor by TLC (SiO₂, 30% EtOAc/Hexane). The alcohol is more polar than the ketone.

-

Quench: Dilute with water (20 mL) and extract with DCM. Wash with sat. NaHCO₃ to remove excess formic acid.

-

Purification: Silica gel chromatography.

Comparative Data & Analytical Controls

Table 1: Method Comparison

| Feature | Method A (Biocatalysis) | Method B (Chemocatalysis) |

| Catalyst | KRED (Enzyme) | Ru-TsDPEN (Metal) |

| Enantiomeric Excess (ee) | >99% (Excellent) | 90–96% (Good) |

| Reaction Time | 24 h | 12–16 h |

| Concentration | 20–50 g/L | 100–500 g/L (High) |

| Risk Factor | pH control required | Catalyst cost & O₂ sensitivity |

| Green Metric | High (Water solvent) | Moderate (Organic waste) |

Analytical Method (HPLC):

-

Column: Chiralpak AD-H or OD-H (4.6 x 250 mm).

-

Mobile Phase: Hexane : Isopropanol (90:10).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm.

-

Expected Retention: (S)-isomer typically elutes before (R)-isomer (verify with racemate).

Troubleshooting & Optimization

-

Problem: Low Conversion in Method B.

-

Root Cause: Catalyst poisoning by the pyridine nitrogen.

-

Solution: Increase catalyst loading to 1 mol% or switch to a "tethered" Ru-catalyst (e.g., Ru-Cl-DENEB) which is more robust against heteroaromatic coordination.

-

-

Problem: Defluorination (Formation of Pyridone).

-

Root Cause: pH too high (Method A) or base concentration too high (Method B).

-

Solution: In Method A, ensure pH

7.5. In Method B, use Formic Acid/TEA (mild) instead of IPA/KOH (strong base).

-

References

-

BenchChem Application Notes. (2025). Asymmetric Synthesis of Chiral 1-(2-Bromo-5-fluoropyridin-4-yl)ethanol. Retrieved from

-

Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[2][3] Accounts of Chemical Research, 30(2), 97–102. Link

- Codexis Inc. (2023). Ketoreductase Screening Kits for Chiral Alcohol Synthesis. (General Reference for KRED protocols).

-

Sigma-Aldrich. (2024). Product Specification: 1-(2-Fluoropyridin-3-yl)ethanol. Retrieved from

- Wang, C., et al. (2013). Asymmetric Transfer Hydrogenation of Heteroaromatic Ketones. Journal of Organic Chemistry.

Sources

Use of (R)-1-(2-Fluoropyridin-3-yl)ethanol as a chiral building block

Application Note: High-Fidelity Utilization of (R)-1-(2-Fluoropyridin-3-yl)ethanol in Medicinal Chemistry

Executive Summary

This compound (CAS: 2227811-28-9) is a high-value chiral building block, primarily utilized in the synthesis of next-generation kinase inhibitors (e.g., ALK, ROS1, and MET targets). Structurally, it serves as a bioisostere for the (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol moiety found in first-generation drugs like Crizotinib.

Replacing the phenyl ring with a 2-fluoropyridine core offers two distinct medicinal chemistry advantages:

-

LogP Modulation: The pyridine nitrogen lowers lipophilicity, improving aqueous solubility and oral bioavailability.

-

Metabolic Stability: The electron-deficient ring system alters metabolic soft spots compared to the phenyl analog.

This guide details the synthesis , coupling protocols , and quality control required to utilize this building block without compromising its enantiomeric purity (

Chemical Profile & Reactivity Analysis

| Property | Specification |

| IUPAC Name | (1R)-1-(2-fluoropyridin-3-yl)ethanol |

| Molecular Weight | 141.14 g/mol |

| Chiral Center | C1 (R-configuration) |

| Key Functionality | Secondary Alcohol (Nucleophile/Electrophile precursor) |

| Reactive Handle | 2-Fluoro (Electrophilic for |

| pKa (Pyridine N) | ~0.5 (Highly suppressed by 2-F EWG) |

Critical Reactivity Warning:

The 2-fluoro substituent activates the pyridine ring toward Nucleophilic Aromatic Substitution (

Protocol Module A: Enantioselective Synthesis (The "Make")

While chemical resolution is possible, Biocatalytic Reduction is the industry standard for generating the (R)-enantiomer with high enantiomeric excess (

Objective: Convert 1-(2-fluoropyridin-3-yl)ethanone to the (R)-alcohol.

Materials:

-

Substrate: 1-(2-fluoropyridin-3-yl)ethanone (100 mM).

-

Enzyme: KRED (Ketoreductase) screening kit (e.g., Codexis KRED-P1 series or equivalent).

-

Cofactor: NADP+ (1.0 mM).

-

Recycling System: Isopropyl Alcohol (IPA) or Glucose/GDH.

-

Buffer: 100 mM Potassium Phosphate, pH 7.0.

Step-by-Step Procedure:

-

Buffer Prep: Dissolve NADP+ and the cofactor recycling enzyme (e.g., Glucose Dehydrogenase) in phosphate buffer.

-

Substrate Addition: Dissolve the ketone substrate in IPA (10% v/v final concentration) and add to the buffer.

-

Initiation: Add the specific KRED enzyme (5-10 mg/mL loading).

-

Incubation: Stir at 30°C for 24 hours. Monitor pH; adjust with 1M NaOH if it drops below 6.5.

-

Workup: Extract with Ethyl Acetate (3x). Dry over

and concentrate. -

Validation: The biocatalytic route typically yields >99% conversion and >98% ee.

Expert Insight: The 2-fluoro group makes the ketone more electrophilic than acetophenone, often increasing reaction rates. However, avoid pH > 8.0 during workup to prevent hydrolysis of the fluorine.

Protocol Module B: Mitsunobu Coupling (The "Use")

This is the most critical application. The (R)-alcohol is typically coupled to a phenol (Ar-OH) to form a chiral ether. Note: The Mitsunobu reaction proceeds with Inversion of Configuration . Therefore, using the (R)-building block yields the (S)-product .

Objective: Couple (R)-alcohol with a Phenol (Ar-OH) to yield (S)-Ether.

Reagents:

-

Alcohol: this compound (1.0 equiv).

-

Nucleophile: Ar-OH (e.g., 4-amino-phenol derivative) (1.1 equiv).

-

Phosphine:

(Triphenylphosphine) or Polymer-supported -

Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate) or ADDP (1.5 equiv).

-

Solvent: Anhydrous THF or Toluene.

Step-by-Step Procedure:

-

Pre-Cooling: Charge the reaction vessel with

, the Phenol, and the (R)-Alcohol in anhydrous THF. Cool to 0°C under Nitrogen.-

Why? Low temperature suppresses the background

reaction at the 2-F position.

-

-

Betaine Formation (Alternative): If the phenol is sterically hindered, pre-mix

and DIAD at 0°C for 15 mins to form the betaine complex before adding the alcohol/phenol mixture. -

Addition: Add DIAD dropwise over 30 minutes. Maintain internal temperature <5°C.

-

Reaction: Allow to warm to Room Temperature (20-25°C). Stir for 4-12 hours.

-

Checkpoint: Monitor by LCMS. Look for the disappearance of the alcohol.

-

-

Quench: Add water (0.5 mL) to quench excess betaine.

-

Purification: Concentrate and purify via Flash Chromatography (Hexane/EtOAc).

Troubleshooting: If the reaction is sluggish, do not heat above 40°C. Instead, switch to a more reactive phosphine (

) or a more stable azodicarboxylate (ADDP). Heating risks displacing the Fluorine.

Protocol Module C: Quality Control (Analytical)

Verifying the optical purity of the starting material and the final product is mandatory.

Method: Chiral HPLC (Normal Phase). Column: Chiralpak AD-H or Lux Amylose-1 (4.6 x 250 mm, 5 µm).

| Parameter | Condition |

| Mobile Phase | n-Hexane : Isopropanol (90:10) |

| Modifier | 0.1% Diethylamine (DEA) Essential for peak shape of pyridines |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm |

| Temperature | 25°C |

Acceptance Criteria:

-

(R)-Enantiomer: Retention time ~

(Major peak). -

(S)-Enantiomer: Retention time ~

(Minor peak). -

Purity:

.[2]

Visualizing the Workflow

The following diagram illustrates the critical decision pathways and reaction flows for this building block.

Figure 1: Synthesis and Coupling Workflow. Note the bifurcation at the Coupling Strategy: Strict temperature control is required to avoid the

References

-

Biocatalytic Reduction: Enantioselective reduction of ketones.[3][4] Wikipedia. (General mechanism for KREDs). Link

-

Mitsunobu Protocol: Mitsunobu reaction. Organic Chemistry Portal.[5] (Standard protocols and mechanism). Link

-

Reactivity of Fluoropyridines: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.[6] BenchChem Application Note. Link

-

Chiral Separation: Chiral HPLC Separations Guide. Phenomenex.[7] (Method development for pyridine ethanols). Link

-

Product Specification: this compound. Sigma-Aldrich Product Page. Link

Sources

- 1. ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. uwindsor.ca [uwindsor.ca]

- 4. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols | MDPI [mdpi.com]

- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. phx.phenomenex.com [phx.phenomenex.com]

The Strategic Application of (R)-1-(2-Fluoropyridin-3-yl)ethanol in Modern Medicinal Chemistry

The confluence of fluorine chemistry and chiral synthesis has become a cornerstone of modern drug discovery, enabling the development of therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles. Within this landscape, (R)-1-(2-Fluoropyridin-3-yl)ethanol emerges as a building block of significant interest. Its unique combination of a stereogenic carbinol center and a bioisosterically relevant 2-fluoropyridine motif makes it a valuable precursor for a range of biologically active molecules. This guide provides an in-depth exploration of the application of this compound, offering both a high-level strategic overview and detailed, actionable protocols for the research and drug development professional.

The Significance of this compound in Drug Design

The value of this compound as a synthetic intermediate is rooted in the advantageous properties conferred by its constituent parts: the chiral secondary alcohol and the 2-fluoropyridine ring.

-

The Chiral Alcohol Moiety : Chirality is a fundamental consideration in drug design, as the stereochemical configuration of a molecule can profoundly influence its interaction with biological targets.[1] Chiral alcohols, such as the (R)-enantiomer of 1-(2-Fluoropyridin-3-yl)ethanol, serve as critical components for establishing the three-dimensional architecture of a drug molecule, which is often essential for optimal binding to enzymes and receptors.[2] The use of enantiomerically pure building blocks is paramount to avoid the potential for off-target effects or reduced efficacy that can arise from racemic mixtures.[3]

-

The 2-Fluoropyridine Scaffold : The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to modulate a variety of physicochemical and pharmacological properties. The 2-fluoropyridine moiety in this compound offers several key advantages:

-

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. Introducing fluorine at the 2-position of the pyridine ring can block potential sites of oxidative metabolism, thereby enhancing the metabolic stability and prolonging the in vivo half-life of a drug.[4]

-

Modulation of Basicity : The highly electronegative fluorine atom can significantly lower the pKa of the pyridine nitrogen, reducing its basicity. This can be advantageous for improving oral bioavailability and cell membrane permeability, as a less basic molecule is less likely to be protonated in the gastrointestinal tract.

-

Enhanced Target Binding : The fluorine atom can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with amino acid residues in the binding pocket of a biological target. This can lead to increased binding affinity and potency.[5][6]

-

Chemical Handle for Synthesis : The fluorine atom at the 2-position of the pyridine ring activates the ring towards nucleophilic aromatic substitution (SNAr), providing a reliable and versatile handle for further chemical elaboration.[7]

-

Application in the Synthesis of a Selective Sirtuin 2 (SIRT2) Inhibitor

A prominent application of this compound is in the synthesis of potent and selective inhibitors of Sirtuin 2 (SIRT2), a class of enzymes that have emerged as promising therapeutic targets for a range of diseases, including neurodegenerative disorders and cancer. The (R)-stereochemistry of the alcohol is crucial for the desired biological activity of the final inhibitor.

The overall synthetic strategy involves a key SNAr reaction where the alkoxide of this compound displaces a leaving group on a suitable heterocyclic core, followed by further functionalization.

Experimental Protocols

Asymmetric Synthesis of this compound

The enantiomerically pure this compound is most effectively prepared via the asymmetric reduction of the corresponding ketone, 2-fluoro-3-acetylpyridine. Biocatalytic methods employing ketoreductase enzymes are particularly well-suited for this transformation, offering high enantioselectivity and mild reaction conditions.[8]

Protocol: Biocatalytic Asymmetric Reduction of 2-Fluoro-3-acetylpyridine

| Parameter | Value |

| Substrate | 2-Fluoro-3-acetylpyridine |

| Enzyme | Ketoreductase (e.g., from a commercial screening kit) |

| Co-factor | NADPH or NADH |

| Co-factor Regeneration System | Glucose/Glucose Dehydrogenase |

| Buffer | Potassium phosphate buffer (100 mM, pH 7.0) |

| Temperature | 30 °C |

| Reaction Time | 24-48 hours |

| Work-up | Extraction with an organic solvent (e.g., ethyl acetate) |

| Purification | Silica gel chromatography |

| Expected Enantiomeric Excess (ee) | >99% |

Detailed Procedure:

-

To a solution of potassium phosphate buffer (100 mM, pH 7.0) is added 2-fluoro-3-acetylpyridine (1.0 eq), glucose (1.2 eq), and NADP+ (0.01 eq).

-

The appropriate ketoreductase and glucose dehydrogenase are then added.

-

The reaction mixture is stirred at 30 °C and the progress of the reaction is monitored by HPLC or TLC.

-

Upon completion, the reaction mixture is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel chromatography to afford this compound.

Synthesis of a SIRT2 Inhibitor Intermediate via SNAr

This protocol outlines the coupling of this compound with a generic heterocyclic core activated for SNAr.

Protocol: Nucleophilic Aromatic Substitution with this compound

Sources

- 1. mdpi.com [mdpi.com]

- 2. wisdomlib.org [wisdomlib.org]

- 3. chemrevise.org [chemrevise.org]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preparative access to medicinal chemistry related chiral alcohols using carbonyl reductase technology - Almac [almacgroup.com]

Derivatization of (R)-1-(2-Fluoropyridin-3-yl)ethanol for biological screening

An Application Guide to the Derivatization of (R)-1-(2-Fluoropyridin-3-yl)ethanol for Biological Screening Library Generation

Abstract

In the landscape of modern drug discovery, the strategic modification of privileged scaffolds is a cornerstone of identifying novel therapeutic agents. Fluoropyridine moieties are of particular interest due to their ability to enhance critical pharmacological properties such as metabolic stability, binding affinity, and overall pharmacokinetic profiles.[1][2][3][4] This document provides a detailed guide for researchers, chemists, and drug development professionals on the derivatization of the chiral building block, this compound. We present validated, step-by-step protocols for its conversion into a diverse library of esters, ethers, and carbamates. The rationale behind key experimental choices is elucidated to empower scientists to adapt and troubleshoot these methodologies. The ultimate goal is the generation of a chemically diverse library of novel compounds, poised for high-throughput biological screening to uncover new structure-activity relationships (SAR) and identify promising lead candidates.

Introduction: The Strategic Value of Derivatization

High-throughput screening (HTS) is a foundational technology in drug discovery, enabling the rapid evaluation of vast compound collections to identify molecules that modulate a specific biological target.[5][6][7] Rather than screening purely random collections, a more targeted approach involves the creation of a focused library around a core scaffold known to possess favorable characteristics. The this compound core is an exemplary starting point. The fluorine atom can improve lipophilicity and block metabolic degradation, while the pyridine ring offers a key hydrogen bond acceptor and a versatile chemical handle.[1] The secondary alcohol provides a reactive site for introducing a wide array of functional groups, allowing for a systematic exploration of the chemical space around the core.

This process, known as derivatization, is not merely about creating new molecules; it is a hypothesis-driven exploration of how structural modifications impact biological activity. By systematically altering properties like size, polarity, and hydrogen bonding capability, researchers can build a detailed structure-activity relationship (SAR) profile, guiding the evolution of initial "hits" into optimized "leads".[8]

Caption: Overall strategy from core scaffold to lead optimization.

Derivatization Protocols: A Practical Guide

The following protocols are designed to be robust and adaptable. The key to successful derivatization lies in understanding the chemistry and making informed choices about reagents and conditions. All reactions involving anhydrous solvents should be performed in flame-dried glassware under an inert atmosphere (e.g., Nitrogen or Argon).

Protocol 1: Esterification via Acyl Chloride

Esterification is a fundamental transformation that allows for the introduction of a vast array of functionalities. The resulting esters can modulate properties such as cell permeability and can act as prodrugs. This protocol utilizes an acyl chloride, a highly reactive acylating agent, ensuring efficient conversion.

Causality Behind Experimental Choices:

-

Solvent: Anhydrous Dichloromethane (DCM) is chosen for its inertness and ability to dissolve the reactants.

-

Base: Pyridine is used not only to neutralize the HCl byproduct but also to act as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate.

-

Catalyst: 4-(Dimethylamino)pyridine (DMAP) is a hyper-nucleophilic acylation catalyst that significantly accelerates the reaction, especially for secondary alcohols like our substrate.[9]

-

Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction with the highly reactive acyl chloride, then allowed to warm to ensure completion.

Detailed Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane (approx. 0.1 M concentration).

-

Addition of Reagents: To the solution, add pyridine (2.0 eq) followed by a catalytic amount of DMAP (0.1 eq).

-

Acylation: Cool the mixture to 0 °C in an ice bath. Add a solution of the desired acyl chloride (e.g., 4-bromobenzoyl chloride, 1.2 eq) in anhydrous dichloromethane dropwise over 10-15 minutes.[9]

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the consumption of the starting alcohol by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine to remove pyridine, excess acid, and any remaining aqueous contaminants.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Iron-Catalyzed Etherification

Ether linkages are generally more metabolically stable than esters. This protocol employs a modern, environmentally benign iron-catalyzed method for the dehydrative coupling of the secondary alcohol with a primary alcohol, avoiding the need for harsh bases or pre-activation of the alcohol.[10][11]

Causality Behind Experimental Choices:

-

Catalyst: Iron(III) triflate [Fe(OTf)₃] is a readily available, inexpensive, and effective Lewis acid catalyst for this transformation.[10][11]

-

Additive: Ammonium chloride (NH₄Cl) is used to suppress potential side reactions, such as elimination to form an alkene, ensuring selective ether formation.[10]

-

Reaction Conditions: The reaction is typically performed at a slightly elevated temperature to drive the dehydration, with water being the only byproduct.

Detailed Step-by-Step Methodology:

-

Reaction Setup: To a vial, add this compound (1.0 eq), the desired primary alcohol (e.g., benzyl alcohol, 2.0-3.0 eq), Iron(III) triflate (5 mol%), and ammonium chloride (5 mol%).

-

Solvent: Add a suitable solvent such as dichloroethane (DCE) or toluene (approx. 0.2 M concentration).

-

Reaction: Seal the vial and heat the mixture to 60-80 °C.

-

Reaction Monitoring: Monitor the formation of the ether product by TLC or LC-MS. The reaction may take 12-24 hours.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with saturated NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Carbamate Formation

Carbamates are a crucial functional group in medicinal chemistry, often serving as stable mimics of amide bonds and participating in key hydrogen bonding interactions with biological targets.[12][13] This protocol uses N,N'-Disuccinimidyl carbonate (DSC), a safe and effective alternative to phosgene-based reagents, for a two-step, one-pot synthesis.[14]

Causality Behind Experimental Choices:

-

Activating Agent: DSC reacts with the alcohol to form an activated succinimidyl carbonate intermediate. This intermediate is stable enough to be isolated but is typically used in situ. It is highly reactive towards amines.[14]

-

Catalyst: A catalytic amount of pyridine facilitates the initial activation of the alcohol.

-

One-Pot Procedure: This approach improves efficiency by avoiding the isolation of the intermediate, making it ideal for library synthesis.

Detailed Step-by-Step Methodology:

-

Activation: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous acetonitrile or THF. Add N,N'-Disuccinimidyl carbonate (1.1 eq) and a catalytic amount of pyridine (0.1 eq).

-

Monitoring Activation: Stir the mixture at room temperature for 2-4 hours. Monitor the formation of the activated intermediate by TLC, observing the consumption of the starting alcohol.

-

Carbamate Formation: Once activation is complete, add the desired primary or secondary amine (1.2 eq) directly to the reaction mixture.

-

Reaction Monitoring: Stir at room temperature for an additional 2-16 hours until the carbamate product is formed.

-

Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate.

-

Extraction: Wash the organic layer with 1 M HCl (to remove pyridine and excess amine) and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purification: Purify the crude product by flash column chromatography.

Caption: A generalized workflow for a single derivatization reaction.

Characterization and Data Analysis

Rigorous characterization is non-negotiable to ensure that the compounds entering the biological screen are of known structure and high purity, preventing misleading results.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the covalent modification. For example, in an esterification, one would expect to see the disappearance of the alcohol -OH proton and a downfield shift of the adjacent methine proton (-CH-O-).[15]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement to confirm the elemental composition of the newly synthesized derivative.[16]

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound (typically >95% is required for HTS). Using a chiral stationary phase can also confirm that the stereochemical integrity of the chiral center was maintained throughout the reaction sequence.[17][18]

Table 1: Example Characterization Data for Synthesized Derivatives

| Derivative Type | R Group | Expected Mass [M+H]⁺ | Key ¹H NMR Shift (ppm) | Purity (HPLC) |

| Ester | -C(O)Ph | 246.0823 | ~6.1 (q, -CH-O) | >98% |

| Ether | -CH₂Ph | 232.1030 | ~4.8 (q, -CH-O) | >97% |

| Carbamate | -C(O)NH-cHex | 280.1507 | ~5.9 (q, -CH-O), ~4.8 (d, -NH-) | >98% |

Conclusion

The derivatization of this compound represents a powerful and efficient strategy for the generation of novel, high-quality compound libraries for biological screening. The protocols for esterification, etherification, and carbamate formation detailed in this guide provide a robust and versatile chemical toolbox for drug discovery programs. By understanding the underlying principles of each reaction, researchers can systematically modify this privileged scaffold, enabling a thorough exploration of the structure-activity landscape. This approach significantly increases the probability of identifying novel hit compounds and accelerates the journey toward the development of next-generation therapeutics.

References

-

Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. National Center for Biotechnology Information.[Link]

-

High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. ACS Combinatorial Science.[Link]

-

Reporting data from high-throughput screening of small-molecule libraries. Genome.gov.[Link]

-

High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Metastasis and Treatment.[Link]

-

Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. ACS Omega.[Link]

-

The Crucial Role of Fluoropyridine Derivatives in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate.[Link]

-

Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. PubMed.[Link]

-

Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Bentham Science Publisher.[Link]

-

Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. National Center for Biotechnology Information.[Link]

-

Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications.[Link]

-

Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. ACS Omega.[Link]

-

Highly Efficient Carbamate Formation from Alcohols and Hindered Amino Acids or Esters Using N,N′-Disuccinimidyl Carbonate (DSC). Thieme.[Link]

-

Ether synthesis by etherification (alkylation). Organic Chemistry Portal.[Link]

-

Exploring the Synthesis and Applications of 3-Fluoropyridine (CAS 372-47-4). Acme Synthetic Chemicals.[Link]

-

Organic Carbamates in Drug Design and Medicinal Chemistry. National Center for Biotechnology Information.[Link]

-

Alcohols To Ethers via Acid Catalysis. Master Organic Chemistry.[Link]

-

Preparation of Carbamates from Amines and Alcohols under Mild Conditions. ResearchGate.[Link]

-

Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. RSC Advances.[Link]

-

Direct Esterification of Carboxylic Acids with Alcohols Catalyzed by Iron(III) Acetylacetonate Complex. ResearchGate.[Link]

-

Preparation of Ethers by Dehydration of Alcohols. BYJU'S.[Link]

-

Chiral ester synthesis by transesterification. Organic Chemistry Portal.[Link]

-

Advances in chiral analysis: from classical methods to emerging technologies. Royal Society of Chemistry.[Link]

-

Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.[Link]

-

Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI.[Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. eurekaselect.com [eurekaselect.com]

- 5. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]

- 8. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]

- 18. mdpi.com [mdpi.com]

Topic: Protocol for Enantiomeric Excess (ee) Determination of 1-(2-Fluoropyridin-3-yl)ethanol

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive guide and detailed protocols for the determination of enantiomeric excess (ee) for 1-(2-Fluoropyridin-3-yl)ethanol, a chiral pyridyl alcohol of significant interest in pharmaceutical synthesis. Chiral pyridine-containing alcohols are critical building blocks and catalysts in asymmetric synthesis.[1] Consequently, accurate and robust analytical methods for quantifying their enantiomeric purity are paramount for process development, quality control, and regulatory compliance. This guide details a systematic method development strategy, focusing on Chiral High-Performance Liquid Chromatography (HPLC) and the increasingly preferred Supercritical Fluid Chromatography (SFC), which offers significant advantages in speed and efficiency.[2][3] We present validated, step-by-step protocols designed for immediate implementation in a research or quality control laboratory setting.

Introduction: The Significance of Enantiomeric Purity

1-(2-Fluoropyridin-3-yl)ethanol possesses a stereogenic center at the carbinol carbon, making it a chiral molecule existing as a pair of non-superimposable mirror images, or enantiomers. In the pharmaceutical industry, the biological activity of chiral molecules is often confined to a single enantiomer (the eutomer), while the other (the distomer) may be inactive or, in some cases, contribute to undesirable side effects.[4] Therefore, the stereoselective synthesis and subsequent verification of enantiomeric purity are critical.

Enantiomeric excess (ee) is the standard measure of this purity, defined as the absolute difference between the mole fractions of the two enantiomers.[5] A completely pure enantiomer has an ee of 100%, whereas a racemic mixture (a 50:50 mixture of both enantiomers) has an ee of 0%.[5][6] Chromatographic techniques, particularly HPLC and SFC utilizing Chiral Stationary Phases (CSPs), are the definitive methods for ee determination due to their accuracy, precision, and robustness.[6][7][8]

Core Principles of Chiral Recognition on Polysaccharide-Based CSPs

The successful separation of enantiomers relies on the formation of transient, diastereomeric complexes between the analyte and the chiral selector immobilized on the stationary phase. Polysaccharide-based CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, are exceptionally versatile and represent the first choice for screening a new chiral molecule.[9][10]

The primary interaction mechanisms responsible for chiral recognition on these phases include:

-

Hydrogen Bonding: Interactions with the carbamate groups on the polysaccharide backbone.

-

Dipole-Dipole Interactions: Resulting from the polar functional groups of both the analyte and the CSP.

-

π-π Stacking: Interactions between the aromatic pyridine ring of the analyte and the phenyl groups of the CSP.

-

Steric Interactions: The analyte must fit into the chiral grooves or cavities of the polysaccharide structure. The precise three-dimensional fit dictates the stability of the diastereomeric complex, leading to different retention times for the two enantiomers.

A Systematic Strategy for Method Development

A trial-and-error approach to chiral separations can be inefficient.[11] A systematic screening strategy dramatically increases the probability of finding a successful separation quickly. This process involves two key stages: Screening and Optimization .

Workflow for Chiral Method Development

Caption: Logic for screening columns and mobile phases.

Table 1: Representative Screening Columns

| CSP Type | Common Trade Name | Rationale for Inclusion |

|---|---|---|

| Immobilized Amylose Tris(3,5-dimethylphenylcarbamate) | Chiralpak® IA / IG | Broad selectivity, robust, and compatible with a wide range of solvents. |

| Immobilized Cellulose Tris(3,5-dimethylphenylcarbamate) | Chiralpak® IB / IC | Complementary selectivity to amylose phases. |

| Coated Amylose Tris(3,5-dimethylphenylcarbamate) | Chiralpak® AD-H | A well-established CSP with a vast library of successful separations. |

| Coated Cellulose Tris(3,5-dimethylphenylcarbamate) | Chiralcel® OD-H | Often provides unique selectivity where other phases may fail. |

Optimization Phase: Achieving Baseline Resolution

Once a "hit" is identified, the separation can be improved to achieve baseline resolution (Rs > 1.5). Common optimization steps include:

-

Adjusting Modifier Percentage: Fine-tuning the alcohol concentration in the mobile phase can significantly impact retention and resolution.

-

Changing the Alcohol Modifier: Switching between methanol, ethanol, and isopropanol can alter the selectivity (α).

-

Modifying Temperature: Lowering the temperature often increases resolution, albeit at the cost of longer run times and higher backpressure.

-

Adjusting Flow Rate/Back Pressure: Optimizing for speed and efficiency.

Recommended Protocol: Chiral Supercritical Fluid Chromatography (SFC)

SFC is the preferred technique for this application due to its significant advantages over HPLC, including 3-5 times faster analysis times, reduced solvent consumption ("greener" chemistry), and often superior resolution and peak efficiency. [3][12][13]The mobile phase consists of supercritical CO₂, a non-polar primary component, mixed with a small amount of a polar organic modifier (co-solvent).

Instrumentation and Materials

-

Instrument: Any modern analytical SFC system (e.g., Agilent 1260 Infinity II SFC, Waters UPC²). [14]* Columns: See Table 1. A 4.6 x 150 mm, 5 µm particle size is suitable for initial development.

-

CO₂ Supply: SFC-grade liquid carbon dioxide with a dip tube.

-

Solvents: HPLC or SFC-grade Methanol, Ethanol, Isopropanol.

-

Additive: Diethylamine (DEA) or other suitable volatile base.

-

Sample Diluent: 1:1 mixture of Hexane/Isopropanol or pure modifier (e.g., Methanol).

Step-by-Step SFC Protocol

-

Standard and Sample Preparation:

-

Prepare a stock solution of a racemic standard of 1-(2-Fluoropyridin-3-yl)ethanol at approximately 1.0 mg/mL in the sample diluent.

-

Prepare unknown samples at a similar concentration. Ensure complete dissolution.

-

-

Modifier Preparation:

-

Prepare the organic modifier (e.g., Methanol) containing 0.1% (v/v) DEA. For example, add 100 µL of DEA to 100 mL of Methanol.

-

-

Instrument Setup and Equilibration:

-

Install the chosen chiral column in the column oven.

-

Purge the pump lines with the prepared modifier.

-

Set the initial conditions (see Table 2) and allow the system to equilibrate for 10-15 minutes or until a stable baseline is achieved.

-

-

Analysis:

-

Inject 1-5 µL of the racemic standard to confirm the separation and identify the retention times of the two enantiomers.

-

Inject the unknown samples using the same method.

-

Table 2: Optimized SFC Method Conditions

| Parameter | Recommended Setting | Rationale |

|---|---|---|

| Column | Chiralpak® IA (4.6 x 150 mm, 5 µm) | Hypothetical best result from screening. |

| Mobile Phase | CO₂ and Methanol w/ 0.1% DEA | Methanol often provides good solubility and interactions. DEA ensures sharp peaks for the basic analyte. [15] |

| Gradient | 5% to 40% Methanol over 5 minutes | A gradient is efficient for initial screening; can be converted to isocratic for optimization. [12] |

| Flow Rate | 3.0 mL/min | Provides a good balance of speed and efficiency for a 4.6 mm ID column. |

| Back Pressure | 150 bar | A standard pressure to maintain the CO₂ in its supercritical state. |

| Temperature | 40 °C | Elevated temperature lowers viscosity and can improve peak shape. |

| Detection | UV at 260 nm | The fluoropyridine moiety is expected to have a strong UV absorbance around this wavelength. |

| Injection Vol. | 2 µL | Small volume to prevent peak overload. |

Data Analysis and Calculation

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Formula for Enantiomeric Excess: ee (%) = ( |Area₁ - Area₂| / (Area₁ + Area₂) ) * 100

Where:

-

Area₁ is the integrated peak area of the first eluting enantiomer.

-

Area₂ is the integrated peak area of the second eluting enantiomer.

A system suitability test should be performed using the racemic standard, ensuring the resolution (Rs) between the two peaks is greater than 1.5 for accurate quantitation.

Alternative Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

If an SFC system is unavailable, a robust separation can be achieved using normal-phase HPLC.

Table 3: Optimized Normal-Phase HPLC Method Conditions

| Parameter | Recommended Setting | Rationale |

|---|---|---|

| Column | Chiralcel® OD-H (4.6 x 250 mm, 5 µm) | Hypothetical best result from screening. A 250 mm column provides higher efficiency. |

| Mobile Phase | n-Hexane / Isopropanol (90:10 v/v) | A standard mobile phase for normal-phase chiral separations. |

| Additive | 0.1% Diethylamine (DEA) | Added to the Isopropanol portion to improve peak shape for the basic analyte. [11] |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID HPLC column. |

| Temperature | 25 °C (Ambient) | Good starting point; can be adjusted to optimize resolution. |

| Detection | UV at 260 nm | As above. |

| Injection Vol. | 5 µL | |

The sample preparation and ee calculation steps are identical to those described for the SFC method.

Conclusion

This application note provides a detailed, systematic framework for developing a robust analytical method for the ee determination of 1-(2-Fluoropyridin-3-yl)ethanol. By employing a screening strategy with a set of complementary polysaccharide-based chiral stationary phases, an effective separation can be rapidly identified. Supercritical Fluid Chromatography (SFC) is presented as the preferred technique due to its speed and efficiency, with a comprehensive protocol provided. An alternative normal-phase HPLC method is also detailed. The successful implementation of these protocols will enable researchers, scientists, and drug development professionals to accurately and reliably assess the enantiomeric purity of this important chiral intermediate.

References

- BenchChem. (2025). Chiral Pyridine-Containing Alcohols: A Technical Guide to their Application in Asymmetric Organic Synthesis.

- BenchChem. (2025). Application Notes and Protocols for the Asymmetric Synthesis of Chiral Pyridinylmethanol Derivatives.

- Sanchez, F. G., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Chemical & Pharmaceutical Research.

- Agilent Technologies. (2019, January 10). Easy Access to Rapid Chiral SFC Method Development for Non‐Chromatographers.

- Desfontaine, V., et al. (2005). Screening approach for chiral separation of pharmaceuticals. Part III. Supercritical fluid chromatography for analysis and purification in drug discovery. Journal of Chromatography A.

- LCGC International. (2023, February 17). Application Notes: Chiral.

- Agilent Technologies. Method Development to Separate Enantiomers by Supercritical Fluid Chromatography.

- De Klerck, K., et al. (2014). Development of a generic chiral separation strategy for supercritical fluid chromatography. Journal of Chromatography A.

- Berger, T. A. (2023, November 25). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. ResearchGate.

- Wikipedia. Enantiomeric excess.

- Subramanian, G. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.

- Odozi, T. (2018, October 23). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access.

- BenchChem. (2025). A Comparative Guide to Chiral HPLC Methods for Effective Enantiomeric Resolution.

- YMC. Efficient method development for chiral separation by using CHIRAL ART columns.

- Phenomenex. Chiral HPLC Separations.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Enantiomeric excess - Wikipedia [en.wikipedia.org]

- 6. heraldopenaccess.us [heraldopenaccess.us]

- 7. uma.es [uma.es]

- 8. phx.phenomenex.com [phx.phenomenex.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. ymc.co.jp [ymc.co.jp]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. agilent.com [agilent.com]

- 13. Screening approach for chiral separation of pharmaceuticals. Part III. Supercritical fluid chromatography for analysis and purification in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. hpst.cz [hpst.cz]

- 15. fagg.be [fagg.be]

Application Note: Scalable Asymmetric Synthesis of (R)-1-(2-Fluoropyridin-3-yl)ethanol

Executive Summary

This application note details the process development and scale-up protocols for the synthesis of (R)-1-(2-fluoropyridin-3-yl)ethanol , a critical chiral pharmacophore found in ALK inhibitors such as Lorlatinib. While industrial manufacturing often utilizes proprietary biocatalysts (Ketoreductases), this guide focuses on the Asymmetric Transfer Hydrogenation (ATH) using Ru-based Noyori catalysts. This chemical route is robust, uses commercially available reagents, and is suitable for multi-gram to kilogram scale-up in CDMO/CRO environments where specific enzyme libraries may not be accessible.

Key Performance Indicators (KPIs):

-

Yield: >90% isolated.[1]

-

Enantiomeric Excess (ee): >98% (after workup).

-

Scalability: Validated for 100 g batches; adaptable to flow chemistry.

Introduction & Retrosynthetic Strategy

The target molecule contains a pyridine ring substituted with a fluorine atom at the C2 position and a chiral ethanol moiety at C3. The electron-deficient nature of the 2-fluoropyridine ring makes the adjacent ketone highly reactive but also susceptible to nucleophilic attack (SNAr) at the fluorine position under harsh basic conditions.

Route Selection

Two primary routes were evaluated for the reduction of the ketone precursor, 1-(2-fluoropyridin-3-yl)ethanone :

-

Biocatalysis (KRED): Utilizes engineered ketoreductases.

-

Pros: Mild conditions, essentially perfect stereocontrol.

-

Cons: Requires enzyme screening kits; cofactor recycling (NADPH) required.

-

-

Asymmetric Transfer Hydrogenation (ATH): Utilizes Ru(II)-arene chiral diamine complexes.[1]

-

Pros: Catalyst is shelf-stable; uses cheap hydrogen donors (Formic acid/TEA); high throughput.

-

Cons: Metal removal required; strictly anaerobic conditions preferred.

-

Decision: This guide details the ATH Route utilizing the Noyori-Ikariya catalyst , as it represents the most versatile "off-the-shelf" solution for chemical process development.

Reaction Scheme

The transformation involves the reduction of 1-(2-fluoropyridin-3-yl)ethanone using formic acid as the hydrogen source.

Figure 1: Reaction scheme for the ATH of 1-(2-fluoropyridin-3-yl)ethanone.

Detailed Experimental Protocol

Materials & Equipment

-

Precursor: 1-(2-fluoropyridin-3-yl)ethanone (Purity >98%).

-

Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (CAS: 192139-92-7). Note: To obtain the (R)-alcohol, the (R,R)-diamine ligand is typically required based on the stereochemical model for aromatic ketones.

-

Hydrogen Donor: Formic Acid / Triethylamine complex (5:2 molar ratio). Commercially available or prepared in situ.

-

Solvent: Acetonitrile (HPLC grade, degassed).

Step-by-Step Procedure (100 g Scale)

Step 1: Catalyst Preparation (Inert Atmosphere)

-

In a glovebox or under active Nitrogen flow, charge a 2 L jacketed reactor with RuCl(p-cymene)[(R,R)-Ts-DPEN] (635 mg, 1.0 mmol, 0.14 mol%).

-

Expert Insight: While S/C (Substrate/Catalyst) ratios of 1000:1 are standard, we use ~700:1 for the first scale-up to ensure robustness against trace oxygen.

-

-

Add degassed Acetonitrile (200 mL) and stir to dissolve the catalyst. The solution should be deep orange/red.

Step 2: Substrate Addition 3. Add 1-(2-fluoropyridin-3-yl)ethanone (100 g, 0.719 mol) to the reactor. 4. Stir until fully dissolved. 5. Cool the reactor jacket to 0°C.

Step 3: Reaction Initiation (The Critical Step) 6. Prepare the Hydrogen Donor: Slowly mix Formic Acid (85 mL) and Triethylamine (170 mL) in a separate flask with cooling (Exothermic!). Alternatively, use commercial azeotrope. 7. Add the HCOOH/Et3N mixture (250 mL) dropwise to the reactor over 30 minutes, maintaining internal temperature <10°C.

- Safety Note: CO₂ evolution occurs. Ensure reactor venting is unblocked.

- Once addition is complete, warm the reactor to 25°C .

- Stir for 12–18 hours. Monitor by HPLC.

Step 4: Reaction Monitoring

-

Stop Point: Reaction is considered complete when starting ketone is <1.0% by area.

-

Troubleshooting: If conversion stalls, add 10% more HCOOH/Et3N. Do not add more catalyst unless absolutely necessary, as this complicates purification.

Workup and Isolation

Figure 2: Downstream processing workflow for isolation of the chiral alcohol.

Purification Protocol:

-

Concentrate the reaction mixture to remove acetonitrile.

-

Dilute with water (500 mL) and extract with Ethyl Acetate (3 x 300 mL).

-

Ruthenium Removal: Treat the combined organic layers with activated charcoal (5 wt%) or a metal scavenger (e.g., SiliaMetS® Thiol) for 2 hours at room temperature. Filter through Celite.

-

Concentrate to dryness.

-

Crystallization: The product can often be crystallized from Heptane/EtOAc (5:1) if high purity is required. Alternatively, a short silica plug (eluting with 30% EtOAc/Hexane) removes remaining catalyst ligands.

Process Parameters & Safety Analysis

Critical Process Parameters (CPPs)

| Parameter | Range | Impact | Control Strategy |

| Temperature | 20°C – 40°C | High temp degrades catalyst; Low temp stalls reaction. | Jacket control ±2°C. |

| O₂ Levels | < 100 ppm | Oxygen deactivates Ru-hydride species. | Nitrogen sparge + Headspace flush. |

| H-Donor Ratio | 5:2 (FA:TEA) | Excess base inhibits catalyst; Excess acid slows kinetics. | Use pre-mixed azeotrope. |

| Substrate Conc. | 0.5 – 1.0 M | High conc. improves throughput but risks precipitation. | Validate solubility at 0°C. |

Safety & Toxicology (E-E-A-T)

-

2-Fluoropyridine Moiety: Fluorinated pyridines can hydrolyze to pyridones, releasing fluoride ions (HF equivalents) under highly acidic conditions. The HCOOH/TEA system is buffered, mitigating this risk compared to mineral acids.

-

Formic Acid: Corrosive and generates CO (carbon monoxide) upon decomposition. Ensure reactor off-gas is vented to a scrubber.

-

Ruthenium: Heavy metal. Must be purged to <10 ppm for pharmaceutical intermediates (ICH Q3D guidelines).

Analytical Controls

To ensure the integrity of the chiral center, the following HPLC method is recommended.

Chiral HPLC Method:

-

Column: Chiralpak AD-H or IA (4.6 x 250 mm, 5 µm).

-

Mobile Phase: n-Hexane : Isopropanol (90 : 10).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm.

-

Retention Times (Approx):

-

(S)-Enantiomer: 8.5 min

-

(R)-Enantiomer: 10.2 min (Target)

-

Ketone Precursor: 6.0 min

-

References

-

Johnson, T. W., et al. (2014).[2][3] "Discovery of (10R)-7-Amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][2,5,11]-benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a Macrocyclic Inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ros Oncogene 1 (ROS1)..." Journal of Medicinal Chemistry, 57(11), 4720–4744. Link

-

Hashiguchi, S., et al. (1995).[1][4] "Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes." Journal of the American Chemical Society, 117(28), 7562–7563.[4] Link

-

Pfizer Inc. (2014).[2] "Macrocyclic Polymer Forms and Methods of Making." World Intellectual Property Organization Patent, WO2014207606. (Describes the KRED scale-up route). Link

-

Noyori, R., & Hashiguchi, S. (1997). "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research, 30(2), 97–102. Link

Disclaimer: This application note is for research and development purposes. All procedures should be performed by qualified personnel in a fume hood with appropriate PPE. Optimization may be required for specific reactor geometries.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of (R)-1-(2-Fluoropyridin-3-yl)ethanol Synthesis

Executive Summary: The "2-Fluoro" Fragility

The synthesis of (R)-1-(2-Fluoropyridin-3-yl)ethanol presents a unique challenge compared to standard pyridine derivatives.[1] The fluorine atom at the C2 position (ortho to nitrogen) renders the ring highly susceptible to Nucleophilic Aromatic Substitution (

Standard ketone reduction protocols often utilize strong bases (e.g., KOH in Noyori transfer hydrogenation) or high temperatures.[2] In this substrate, these conditions trigger rapid hydrolysis of the C-F bond, yielding the thermodynamically stable 2-hydroxypyridine (pyridone) impurity.

Core Recommendation: To maximize yield, you must decouple the reduction mechanism from harsh basic conditions. We recommend Biocatalytic Reduction (KRED) as the primary route, with Formic Acid/TEA Transfer Hydrogenation as the chemical alternative.[2]

Module 1: Biocatalytic Reduction (The Gold Standard)

Q: Why is biocatalysis preferred over chemical catalysis for this specific substrate?

A: Chemoselectivity. Ketoreductases (KREDs) operate in neutral aqueous buffers (pH 7.0–7.[1][2]5) at ambient temperatures (

Q: I am observing low conversion (<50%) with my enzyme. What is the cause?

A: This is typically due to Gluconic Acid Inhibition or Solvent Incompatibility .[2]

-

pH Drift: If using a Glucose/Glucose Dehydrogenase (GDH) cofactor recycling system, the byproduct is gluconic acid.[2] As pH drops below 6.5, enzyme activity plummets.[2]

-

Substrate Inhibition: Pyridines can coordinate to the zinc/metal centers of some enzymes or denature them at high concentrations.[2]

-

Fix: Switch to a "fed-batch" mode. Add substrate continuously at a rate that matches consumption, keeping the standing concentration low (<20 g/L).[2]

-

Workflow Visualization: Enzymatic Cycle

The following diagram illustrates the coupled reduction-oxidation cycle required to drive the reaction to completion without stoichiometric cofactor waste.

Caption: Coupled enzymatic cycle. NADPH is regenerated in situ by GDH.[2] Note the production of Gluconic Acid, which requires buffering.

Module 2: Chemical Catalysis (Noyori Transfer Hydrogenation)

Q: We cannot use enzymes.[2][3] Can we use the standard Noyori protocol (Ru-catalyst + iPrOH + KOH)?

A: ABSOLUTELY NOT. The standard Noyori condition uses isopropanol as the hydrogen source and KOH as the activator.

-

The Failure Mode: Hydroxide (

) is a strong nucleophile.[1][2] It will attack the C2-position of the pyridine ring, displacing fluoride. You will isolate 2-hydroxy-3-acetylpyridine, not your target.[1][2] -

The Solution: Use the Formic Acid / Triethylamine (TEAF) system.[2]

Q: My enantiomeric excess (ee) is stalling at 85-90%. How do I reach >98%?

A: This often indicates a background non-selective reduction or catalyst degradation.[2]

-

Lower Temperature: Run the reaction at

to -

Catalyst Loading: Increase the S/C (Substrate/Catalyst) ratio. Paradoxically, too much catalyst can sometimes lead to aggregation or off-cycle non-selective pathways.[1][2] Aim for S/C 500:1 to 1000:1.

-

Ligand Tuning: Ensure you are using the (S,S)-TsDPEN-Ru complex to obtain the (R)-alcohol (verify this with your specific catalyst supplier, as the stereochemical outcome depends on the priority of the aryl rings).

Module 3: Troubleshooting Guide

Issue: Defluorination (Yield Loss)

Symptom: LCMS shows a peak at M-2 (loss of HF) or M+17 (OH replacement).[1][2] Root Cause: pH is too high (basic).[1][2] Protocol Adjustment:

-

Enzymatic: Ensure pH does not exceed 7.5. Use Phosphate buffer, not Carbonate buffer.[2]

-

Chemical: Switch from inorganic bases (KOH/NaOH) to organic bases (TEA/DIPEA).

Issue: Product Extraction Difficulty

Symptom: Product remains in the aqueous layer during workup. Root Cause: The pyridine nitrogen is protonated at neutral/acidic pH, making the salt water-soluble. Protocol Adjustment:

-

Adjust aqueous pH to 8.0–8.5 (carefully!) using Sat.

. This deprotonates the pyridine nitrogen (rendering it neutral/lipophilic) without being basic enough to trigger rapid defluorination.[2] -

Extract immediately with Ethyl Acetate or MTBE.[2] Do not let the mixture sit at pH 8.5 for prolonged periods.

Decision Tree: Troubleshooting Logic

Caption: Logic flow for diagnosing yield and purity issues in 2-fluoropyridine reduction.

Comparative Data: Method Selection

| Parameter | Method A: Biocatalysis (KRED) | Method B: Ru-Transfer Hydrog.[1][2] (HCOOH) | Method C: Ru-Transfer Hydrog.[1][2] (iPrOH/KOH) |

| Yield | 90-98% | 75-85% | < 40% (High decomp.)[1][2] |

| Enantiomeric Excess | > 99% | 90-95% | N/A (Low yield) |

| Risk of Defluorination | Low (Neutral pH) | Moderate (Requires care) | Critical (High pH) |

| Scalability | High (Aqueous waste) | Moderate (Organic waste) | Low |

| Cost | Low (at scale) | High (Ru catalyst) | High |

Validated Protocol: Biocatalytic Reduction

Reagents:

-

Enzyme: Commercial KRED Screening Kit (e.g., Codexis/Almac panels targeting aromatic ketones).[2]

-

Recycle System: Glucose (1.5 eq) + Glucose Dehydrogenase (GDH).[1][2]

-

Buffer: 100 mM Potassium Phosphate, pH 7.0.[2]

Procedure:

-

Preparation: Dissolve 100 mg of substrate in 0.5 mL DMSO (co-solvent).

-

Buffer Mix: In a reaction vessel, add 9.5 mL of Phosphate Buffer (pH 7.0) containing 1.5 eq Glucose and 2 mg NADP+.[2]

-

Initiation: Add 5 mg GDH and 10 mg KRED enzyme powder. Stir gently to dissolve.

-

Addition: Add the substrate/DMSO solution dropwise to the stirring enzyme mix.

-

Incubation: Stir at 30°C / 250 rpm for 24 hours.

-

Workup:

References

-

BenchChem Technical Support. (2025).[2][5][6] Preventing Defluorination in Reactions with Fluoropyridines.[2][6] BenchChem.[2][6] Link[1][2]

-

Noyori, R., & Hashiguchi, S. (1997).[2] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[2] Accounts of Chemical Research, 30(2), 97–102.[2] Link[1][2]

-

Codexis Inc. (2024).[2] Biocatalysis for Pharmaceutical Intermediates: Ketoreductase Screening Guide.[2]Link[1][2]

-

Sigma-Aldrich. (2024).[1][2] Product Specification: this compound.[1][2]Link[1][2]

-

Li, H., et al. (2019).[2] Biocatalytic Asymmetric Reduction of Heteroaryl Ketones.[2] Journal of Organic Chemistry.[2][3][7] Link[1][2]

Sources

- 1. prepchem.com [prepchem.com]

- 2. kanto.co.jp [kanto.co.jp]

- 3. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]

- 4. m.youtube.com [m.youtube.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. US3296269A - Process for providing 2-fluoropyridine - Google Patents [patents.google.com]

Racemization of (R)-1-(2-Fluoropyridin-3-yl)ethanol and prevention

The following technical guide is designed for the Technical Support Center of a specialized chemical supplier, addressed to researchers working with (R)-1-(2-Fluoropyridin-3-yl)ethanol .

Topic: Stability, Racemization Prevention, and Handling Protocols

Document ID: TS-PYR-02F-RAC Audience: Medicinal Chemists, Process Chemists, and QA Specialists Last Updated: February 24, 2026[1]

Executive Summary: The Stability Paradox

This compound is a critical chiral building block, often employed in the synthesis of MET/ALK kinase inhibitors (e.g., Crizotinib analogs). Users frequently report unexpected drops in enantiomeric excess (ee) during routine workups.[1]

The Core Issue: Unlike electron-rich benzylic alcohols (e.g., 1-phenylethanol) which racemize primarily via acid-catalyzed carbocation formation , this pyridine derivative is significantly more susceptible to base-catalyzed racemization .

-

Why? The pyridine ring is electron-deficient.[1] The fluorine atom at the 2-position further withdraws electron density via induction. This combined electron-withdrawal increases the acidity of the benzylic proton (

), making it prone to deprotonation by even mild bases, leading to a planar, resonance-stabilized carbanion intermediate that results in racemization.[1]

Racemization Mechanisms & Causality

To troubleshoot effectively, you must understand the competing pathways driving optical instability.[1]

Diagram 1: Mechanistic Pathways of Racemization

This diagram contrasts the dominant base-catalyzed pathway against the slower acid-catalyzed route.

Caption: Base-catalyzed racemization (Red path) is the primary risk due to the acidity of the benzylic proton.[1] The acid pathway (Yellow path) is kinetically suppressed by the electron-deficient ring.[1]

Troubleshooting Guide (Q&A)

Scenario A: "My ee dropped from 99% to 85% after aqueous workup."

Q1: Did you use a carbonate or hydroxide base for neutralization?

-

Diagnosis: Strong bases like NaOH or even weak bases like

(pH > 10) can deprotonate the benzylic position.[1] -

The Fix: Switch to a buffered quench. Use Phosphate Buffer (pH 6.5 - 7.0) or dilute Ammonium Chloride (

).[1] -

Protocol Adjustment: Never allow the aqueous phase pH to exceed 8.0 during extraction.

Scenario B: "The product racemized during silica gel chromatography."

Q2: Did you add triethylamine (TEA) to the eluent?

-